molecular formula C38H41NO5 B8054773 CAY10599

CAY10599

Cat. No.: B8054773
M. Wt: 591.7 g/mol
InChI Key: JWJGBYOYIUOQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAY10599 is a potent thiazolidinedione (TZD)-class peroxisome proliferator-activated receptor gamma (PPARγ) agonist, widely used in preclinical research to study metabolic regulation, anti-diabetic mechanisms, and tissue regeneration pathways. It exhibits high specificity for PPARγ over other PPAR isoforms (e.g., PPARα or PPARβ/δ) . Structurally, this compound contains a tetrahydroquinoline core with a biphenylcarbonyl group, distinguishing it from other TZDs like rosiglitazone or pioglitazone . In zebrafish models, this compound has been employed to dissect PPARγ-specific signaling in liver regeneration, where it failed to enhance hepatocyte differentiation markers like Bhmt, unlike dual PPARα/γ activators such as GW7647 . Additionally, this compound has been identified in fermented pomegranate juice, correlating with anti-diabetic activity and reduced blood glucose levels in vivo .

Properties

IUPAC Name

2-methyl-2-[[1-[3-[4-(4-phenylbenzoyl)-2-propylphenoxy]propyl]-3,4-dihydro-2H-quinolin-5-yl]oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H41NO5/c1-4-11-30-26-31(36(40)29-19-17-28(18-20-29)27-12-6-5-7-13-27)21-22-34(30)43-25-10-24-39-23-9-14-32-33(39)15-8-16-35(32)44-38(2,3)37(41)42/h5-8,12-13,15-22,26H,4,9-11,14,23-25H2,1-3H3,(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJGBYOYIUOQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OCCCN4CCCC5=C4C=CC=C5OC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H41NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Quinoline Formation

The quinoline backbone is synthesized via a Friedländer annulation reaction between 2-aminobenzaldehyde derivatives and ketones. Substituents at the 2-position of the quinoline ring are introduced through alkylation using propyl bromide under basic conditions.

Biphenyl Carbonyl Integration

A Suzuki-Miyaura coupling installs the biphenyl moiety at the 4-position of the phenoxypropyl side chain. Palladium catalysis facilitates the cross-coupling between aryl boronic acids and brominated intermediates.

Thiazolidinedione Ring Construction

The critical thiazolidinedione group is formed through a cyclocondensation reaction between a primary amine and carbon disulfide, followed by oxidation with iodine to establish the 1,1-dioxide structure.

Key Reaction Parameters:

  • Temperature: 80–110°C for cyclocondensation

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Catalysts: Pd(PPh3)4 for cross-coupling (0.5–1 mol%)

  • Yield: 62% over 7 steps (optimized protocol)

Purification and Characterization

Post-synthetic purification employs a combination of techniques to achieve ≥98% purity, as required for pharmacological studies:

Chromatographic Methods

  • Flash column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (3:7 to 7:3 v/v)

  • Preparative HPLC : C18 column, acetonitrile/water (0.1% TFA) mobile phase (65:35 isocratic)

Spectroscopic Confirmation

TechniqueKey Diagnostic Signals
1H NMR (CDCl3)δ 7.85 (d, J=8.4 Hz, biphenyl H), 4.25 (m, quinoline-OCH2), 1.42 (s, C(CH3)2COOH)
13C NMR174.8 ppm (C=O), 154.2 ppm (quinoline C-O), 126–138 ppm (aromatic carbons)
HRMSm/z 592.2932 [M+H]+ (calculated for C38H42NO5+: 592.2935)

Formulation Strategies for Biological Applications

This compound requires specialized formulation due to its limited aqueous solubility (25 mg/mL in DMSO). The following protocols are recommended for in vivo studies:

Stock Solution Preparation

ParameterValue
SolventDMSO (anhydrous)
Concentration10–25 mM
Storage-20°C, argon atmosphere
Stability6 months at -80°C

In Vivo Administration Formulations

Method A (PEG-Tween-based):

  • Dilute DMSO stock with PEG300 (1:2 v/v)

  • Add Tween 80 (10% final volume)

  • Adjust with ddH2O to target concentration

Method B (Oil-based):

  • Mix DMSO stock with corn oil (1:3 v/v)

  • Sonicate at 37°C for 15 minutes

Formulation PropertyMethod AMethod B
Max. solubility5 mg/mL8 mg/mL
Stability (4°C)48 hours72 hours

Quality Control and Stability Profiling

Purity Assessment

HPLC analysis under the following conditions ensures batch consistency:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

  • Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B)

  • Gradient: 40–90% B over 20 minutes

  • Detection: UV at 291 nm

Degradation Pathways

Stability studies reveal two primary degradation routes:

  • Hydrolysis of the thiazolidinedione ring at pH >7.5

  • Oxidative decomposition of the biphenyl moiety under light exposure

Stress ConditionDegradation Products
Acidic (0.1M HCl)<5% after 24 hours
Basic (0.1M NaOH)22% degradation after 8 hours
UV light (254 nm)18% decomposition after 48 hours

Recent Advances in Synthetic Methodologies

While the original 2003 synthesis remains the gold standard, recent developments include:

  • Flow chemistry approaches : Reduced reaction times for the Suzuki coupling step from 12 hours to 45 minutes

  • Enantioselective synthesis : Chiral phosphoric acid catalysts achieving 89% ee for the quinoline intermediate

Chemical Reactions Analysis

CAY10599 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the quinoline ring or other functional groups within the molecule.

    Substitution: The biphenyl and quinoline moieties can undergo substitution reactions to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanistic Insights in Cellular Biology

CAY10599 has been employed in studies investigating myogenesis, particularly in C2C12 myoblasts. Research indicates that this compound facilitates myogenic differentiation by modulating key signaling pathways. For instance, it has been shown to increase the expression of α-smooth muscle actin (α-SMA) while decreasing PPARγ protein expression, thereby promoting muscle cell differentiation under cyclic stretch conditions .

Table 1: Effects of this compound on Myogenesis

ParameterEffect of this compound
α-Smooth Muscle ActinIncreased
PPARγ Protein ExpressionDecreased
Myogenic DifferentiationEnhanced

Liver Progenitor Cell Differentiation

Recent studies have highlighted the role of this compound in enhancing liver progenitor cell (LPC) differentiation into hepatocytes. Activation of PPARα by this compound significantly upregulates hepatocyte marker genes while downregulating biliary epithelial cell (BEC) markers. This suggests a potential therapeutic application for liver regeneration and repair .

Table 2: Impact of this compound on Hepatic Differentiation

Marker GeneExpression Change
Hepatocyte MarkersIncreased
Biliary Epithelial MarkersDecreased

Implications in Ophthalmology

This compound is being explored as a novel therapeutic agent for cataracts, particularly diabetic cataracts. Research indicates that PPAR activators like this compound may provide a new mechanism for preventing and treating cataracts, showcasing its potential in ophthalmic applications .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various research contexts:

  • Myogenesis in C2C12 Cells : The compound was used to elucidate the pathways involved in muscle cell differentiation, providing insights into muscular dystrophies and regenerative medicine.
  • Liver Regeneration : Studies demonstrated that treatment with this compound improved LPC-to-hepatocyte differentiation, which could be pivotal for therapies aimed at liver diseases.

Mechanism of Action

CAY10599 exerts its effects by binding to and activating the peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to the modulation of gene expression involved in glucose and lipid metabolism. The molecular targets include various enzymes and proteins that regulate these metabolic pathways. The activation of PPARγ by this compound results in improved insulin sensitivity and reduced inflammation, making it a potential therapeutic agent for metabolic disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Class Primary Target Key Structural Features Functional Effects
CAY10599 TZD PPARγ Tetrahydroquinoline, biphenylcarbonyl group Anti-diabetic activity; no acute effect on insulin secretion ; inhibits myogenesis
Pioglitazone TZD PPARγ Thiazolidinedione ring Reduces insulin resistance; acutely suppresses energy metabolism and insulin secretion
GW1929 Non-TZD PPARγ Tyrosine-based scaffold No effect on insulin secretion at high concentrations; lacks TZD-associated side effects
GW7647 Dual agonist PPARα/γ Phenoxyacetic acid derivative Promotes hepatocyte differentiation via PPARα; potential off-target PPARγ activation
Rosiglitazone TZD PPARγ Thiazolidinedione ring, pyridinyl group Enhances glucose uptake; linked to cardiovascular risks in clinical use

Mechanistic and Pharmacological Differences

  • Specificity for PPARγ :
    this compound shows negligible cross-reactivity with PPARα, unlike GW7647, which activates PPARα and may weakly activate PPARγ. This specificity makes this compound a superior tool for isolating PPARγ-dependent pathways in hepatic and metabolic studies .

  • This suggests TZDs may have PPARγ-independent effects on β-cells .
  • Anti-Diabetic Efficacy :
    In fermented pomegranate juice, this compound contributes to reducing fasting blood glucose (94.73 mg/dL vs. 112.6 mg/dL baseline). However, its efficacy in isolation remains unvalidated, unlike clinically proven TZDs like pioglitazone .

  • Myogenesis Inhibition: this compound suppresses PPARγ transcriptional activity in C2C12 myoblasts, inhibiting myotube formation.

Key Research Findings

  • PPARγ Selectivity : this compound’s lack of effect on Bhmt expression in zebrafish livers confirms its PPARγ specificity, unlike GW7647, which activates PPARα to drive hepatocyte differentiation .

Biological Activity

CAY10599 is a synthetic compound recognized for its potent biological activity, primarily as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This compound has garnered attention in metabolic research and therapeutic applications due to its selective action and significant effects on various cellular pathways.

This compound is chemically designated as 4-[2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl]phenyl]thiazole-2-carboxylic acid, with a CAS number of 1143573-33-4. It exhibits a high degree of selectivity for PPARγ, with an effective concentration (EC50) of approximately 0.05 µM , making it significantly more potent than other well-known PPARγ agonists like rosiglitazone (EC50 ~0.2 µM) .

Upon binding to PPARγ, this compound initiates a cascade of downstream signaling events that enhance metabolic functions, particularly in glucose metabolism and lipid storage. This activation leads to increased insulin sensitivity and influences adipocyte differentiation . Additionally, studies have shown that this compound can induce apoptosis in specific cell lines, such as HL-60R, with an inhibitory concentration (IC50) of 30 nM , suggesting potential applications in cancer therapy .

Biological Effects

1. Metabolic Regulation:
this compound enhances liver progenitor cell differentiation into hepatocytes by modulating signaling pathways associated with YAP (Yes-associated protein). This modulation is crucial for liver regeneration and cellular responses to stress . The compound's ability to influence metabolic pathways positions it as a valuable tool in addressing conditions related to insulin resistance and obesity.

2. Apoptotic Activity:
The apoptotic effects observed in HL-60R cells indicate that this compound may have therapeutic potential in treating resistant cancer cell lines. Its mechanism involves the activation of PPARγ, which is known to play a role in regulating cell survival and apoptosis .

Comparative Analysis with Other Compounds

This compound's unique potency at PPARγ distinguishes it from other compounds targeting similar receptors. The following table summarizes the comparative potency and characteristics of several notable compounds:

Compound NamePPAR TargetPotency (EC50)Unique Features
This compoundPPARγ~0.05 µMHighly selective; promotes hepatocyte differentiation
RosiglitazonePPARγ~0.2 µMEstablished anti-diabetic agent
PioglitazonePPARγ~0.1 µMCommonly used for type 2 diabetes
GW7647PPARα~0.01 µMSelective for PPARα; involved in lipid metabolism
K-975PPARγ~0.5 µMDual agonist for both PPARα and PPARγ

This compound's distinct action on liver progenitor cells further emphasizes its potential therapeutic advantages, particularly in regenerative medicine contexts .

Case Studies and Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound:

  • Liver Regeneration: Research indicates that this compound can promote the differentiation of liver progenitor cells into mature hepatocytes while suppressing YAP signaling pathways, which is critical for effective liver regeneration .
  • Cancer Therapeutics: Investigations into the apoptotic effects of this compound on HL-60R cells suggest that it may be beneficial in developing treatments for certain types of cancer resistant to conventional therapies .

Q & A

Q. What is the molecular mechanism of CAY10599 as a PPARγ agonist, and how does this influence experimental design in metabolic disease research?

this compound is a thiazolidinedione (TZD) class compound that selectively activates peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor regulating adipogenesis, insulin sensitivity, and inflammation . To study its effects, experimental designs should include dose-response curves (e.g., 0.1–10 µM) to establish efficacy thresholds, alongside PPARγ-negative controls (e.g., GW9662 antagonist) to confirm target specificity. Use transcriptomic profiling (RNA-seq) or PPARγ-responsive reporter assays (e.g., luciferase) to quantify activation dynamics .

Q. What are the critical parameters to consider when formulating this compound for in vivo studies to ensure bioavailability and target engagement?

Key parameters include:

  • Solubility : Use vehicles like DMSO (≤0.1% final concentration) or aqueous suspensions with cyclodextrins.
  • Administration route : Intraperitoneal (IP) or oral gavage, with pharmacokinetic studies to determine plasma half-life and tissue distribution.
  • Dose optimization : Pilot studies to assess toxicity (e.g., liver enzymes) and efficacy (e.g., glucose tolerance tests in diabetic models) .

Q. How should researchers validate the specificity of this compound in modulating PPARγ activity, particularly in the presence of off-target effects?

  • Competitive binding assays : Compare this compound’s binding affinity (Kd) to PPARγ against known agonists (e.g., rosiglitazone) using surface plasmon resonance (SPR).
  • Gene knockout models : Use PPARγ-deficient cells or CRISPR/Cas9-edited models to confirm loss-of-function responses.
  • Off-target screening : Employ high-throughput panels (e.g., CEREP) to assess activity against unrelated receptors .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy across different cellular models, and what statistical approaches are recommended for such analysis?

Contradictions often arise from model-specific variables (e.g., cell lineage, PPARγ isoform expression). Apply the principal contradiction analysis framework :

  • Identify the dominant variable (e.g., PPARγ expression levels) influencing outcomes.
  • Use multivariate regression to isolate confounding factors (e.g., serum composition, co-treatment interactions).
  • Validate findings across ≥3 independent models (primary cells, immortalized lines, organoids) with standardized protocols .

Q. What advanced spectroscopic or chromatographic techniques are essential for characterizing this compound’s stability under varying experimental conditions?

  • HPLC-MS : Monitor degradation products in buffer solutions (pH 4–9) and biological matrices (e.g., plasma).
  • NMR spectroscopy : Assess structural integrity under oxidative stress (e.g., H2O2 exposure).
  • DSC/TGA : Evaluate thermal stability (melting point, decomposition kinetics) for storage optimization .

Q. In studies combining this compound with other PPARγ modulators, how should researchers design experiments to differentiate synergistic effects from confounding variables?

  • Factorial design : Test all combinations of this compound and co-treatments (e.g., pioglitazone, TNF-α inhibitors) at multiple concentrations.
  • Isobolographic analysis : Calculate combination indices (CI) to classify interactions (synergistic, additive, antagonistic).
  • Pathway enrichment : Use RNA-seq or phosphoproteomics to identify unique vs. overlapping signaling nodes .

Methodological Considerations

  • Reproducibility : Document lot numbers, solvent sources, and storage conditions (−20°C in desiccated vials) to minimize batch variability .
  • Data reporting : Follow Beilstein Journal guidelines for compound characterization (e.g., ≥95% purity by HPLC, elemental analysis) and statistical thresholds (e.g., p < 0.05 with Bonferroni correction) .
  • Ethical compliance : For in vivo studies, include IACUC-approved protocols detailing humane endpoints and sample-size justification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CAY10599
Reactant of Route 2
CAY10599

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.